3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde
Description
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde is a bicyclic aldehyde derivative with a methacrylaldehyde substituent attached to the norbornene framework. Its structure combines the rigid bicyclo[2.2.1]heptene (norbornene) system with a reactive α,β-unsaturated aldehyde group, making it a valuable intermediate in organic synthesis, particularly for Diels-Alder reactions and polymer crosslinking applications.
Properties
CAS No. |
38284-42-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C11H14O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,7,9-11H,5-6H2,1H3/b8-4+ |
InChI Key |
CVCVVXNCGPBRSF-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\C1CC2CC1C=C2)/C=O |
Canonical SMILES |
CC(=CC1CC2CC1C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with acrolein under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methacrylaldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the methacrylaldehyde group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Key Observations:
Electrophilicity : The α,β-unsaturated aldehyde in the target compound enhances electrophilicity compared to 3-propylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde, which lacks conjugation .
Reactivity: Unlike the pyranone derivative , the target compound’s aldehyde group is more likely to undergo nucleophilic addition rather than tautomerization.
Synthetic Utility: Heterocycles like those in prioritize hydrogen-bonding interactions, whereas the target compound’s norbornene system favors strain-driven reactions (e.g., Diels-Alder).
Challenges:
- The methacrylaldehyde group’s conjugation may complicate purification due to polymerization tendencies, unlike the stable propyl analog .
- Heterocyclic systems (e.g., ) require precise stoichiometry, whereas bicyclic aldehydes may tolerate broader reaction conditions.
Physicochemical Properties
Biological Activity
3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde (CAS No. 38284-42-3) is a compound with notable structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C11H14O, with a molecular weight of 162.228 g/mol. Key physical properties include:
- Density: 1.096 g/cm³
- Boiling Point: 264.4 ºC at 760 mmHg
- Flash Point: 138.6 ºC
- LogP (octanol-water partition coefficient): 2.34380, indicating moderate hydrophobicity which can influence its biological interactions .
Antimicrobial Properties
Research has indicated that compounds with similar bicyclic structures exhibit antimicrobial activity. For example, studies have demonstrated that bicyclic compounds can inhibit the growth of various bacteria and fungi, potentially due to their ability to disrupt cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects
Compounds derived from bicyclic structures have been investigated for their anti-inflammatory properties. The presence of aldehyde functional groups is known to influence the reactivity of these compounds, which could lead to the modulation of inflammatory responses in biological systems.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research into structurally related compounds has shown that they can induce apoptosis in cancer cells, making them potential candidates for further investigation in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Natural Products explored the antimicrobial activities of various bicyclic compounds, including derivatives of methacrylaldehyde. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : In a study focusing on the anti-inflammatory potential of bicyclic compounds, researchers noted that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of several bicyclic methacrylate derivatives on human cancer cell lines, revealing that some compounds led to a reduction in cell viability, indicating potential for development as anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for 3-(Bicyclo[2.2.1]hept-5-en-2-yl)methacrylaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves two stages: (1) constructing the bicyclo[2.2.1]heptene core via Diels-Alder reactions using norbornene derivatives and dienophiles, and (2) introducing the methacrylaldehyde group through oxidation or functionalization. For example, analogous bicyclo compounds (e.g., methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate) are synthesized using cycloaddition followed by esterification . Optimization includes adjusting catalysts (e.g., Lewis acids), solvents (anhydrous conditions), and temperature (0°C to reflux). Reaction monitoring via TLC or GC-MS is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aldehyde protons (δ ~9–10 ppm) and bicyclo system protons (δ ~1.5–3.5 ppm for bridgehead hydrogens). For example, ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (a structurally complex compound) was characterized using NMR to resolve bicyclic and aromatic signals .
- IR Spectroscopy : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and conjugated alkene (C=C) bands (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (M⁺ or MH⁺) and fragmentation patterns. For example, a related bicyclo compound showed M⁺ at m/z 389 .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. observed C, H, and N percentages (e.g., ±0.3% deviation acceptable) .
- Chromatography : Use HPLC or GC-MS to detect impurities. Retention times should match standards.
- Melting Point : Consistency with literature values (if available) indicates purity. For example, a bicyclo derivative in had a sharp melting point (236–237°C) .
Advanced Questions
Q. How can computational chemistry predict the reactivity of the methacrylaldehyde group in this bicyclic system?
- Methodological Answer :
- Density Functional Theory (DFT) : Model electron density distribution to identify reactive sites (e.g., aldehyde carbonyl as an electrophile). Structural parameters (bond lengths, angles) from NIST data can validate computational models.
- Transition State Analysis : Simulate reaction pathways (e.g., nucleophilic additions to the aldehyde) to predict regioselectivity. Use software like Gaussian or ORCA for energy barrier calculations.
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
- Methodological Answer :
- Iterative Experimentation : Vary reaction parameters (e.g., stoichiometry, solvent polarity) and analyze outcomes. For example, adjusted reaction times and temperatures to optimize yields .
- Data Triangulation : Combine NMR, IR, and MS to confirm structural assignments. If discrepancies persist, consider alternative mechanisms (e.g., radical intermediates).
- Peer Review : Cross-validate findings with independent labs or computational models .
Q. How can regioselective functionalization of the bicyclo[2.2.1]heptene moiety be achieved?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., esters) to steer reactivity. For example, stannous tetrachloride in directed benzoylation to specific positions .
- Catalyst Control : Use chiral catalysts or transition-metal complexes (e.g., Pd) for asymmetric functionalization.
Key Recommendations for Researchers
- Safety : Handle aldehydes in fume hoods with PPE (gloves, goggles). While focuses on methyl methacrylate, similar precautions apply to volatile aldehydes .
- Data Sources : Prioritize PubChem and NIST for structural and spectroscopic validation.
- Ethics : Align with responsible innovation frameworks (e.g., iterative data analysis ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
